molecular formula C14H12N2O4S B5458351 (E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B5458351
M. Wt: 304.32 g/mol
InChI Key: PTLJVBDFPNTYKO-VOTSOKGWSA-N
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Description

(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a thiophene ring, a nitroaniline moiety, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 2-methoxy-4-nitroaniline with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring and methoxy group contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-methoxy-4-nitroanilino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-3-(2-methoxy-4-nitroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or phenyl rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-13-9-10(16(18)19)4-5-11(13)15-7-6-12(17)14-3-2-8-21-14/h2-9,15H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLJVBDFPNTYKO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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